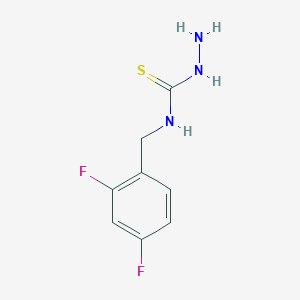

4-(2,4-Difluorobenzyl)thiosemicarbazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2N3S |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

1-amino-3-[(2,4-difluorophenyl)methyl]thiourea |

InChI |

InChI=1S/C8H9F2N3S/c9-6-2-1-5(7(10)3-6)4-12-8(14)13-11/h1-3H,4,11H2,(H2,12,13,14) |

InChI Key |

IZZMRTGCNKIVLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CNC(=S)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 2,4 Difluorobenzyl Thiosemicarbazide

Established Synthetic Pathways for Thiosemicarbazide (B42300) Derivatives Applicable to 4-(2,4-Difluorobenzyl)thiosemicarbazide

The synthesis of 4-substituted thiosemicarbazides, including the target compound this compound, is predominantly achieved through a few well-established nucleophilic addition reactions. These methods are generally robust and can be adapted for a wide range of substrates.

One of the most common and direct methods involves the reaction of an isothiocyanate with a hydrazine (B178648) derivative. For the synthesis of this compound, this would involve the reaction of 2,4-difluorobenzyl isothiocyanate with hydrazine hydrate . nih.govjuniv.edu This reaction is typically carried out in a suitable solvent such as ethanol (B145695). The reaction mixture is often stirred at room temperature or heated under reflux to drive the reaction to completion. nih.govjuniv.edu The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate group.

Another established pathway is the reaction of a primary amine with dithiocarbazate esters. rsc.org This method provides an alternative route to 4-substituted thiosemicarbazides. Furthermore, the reaction of amines with carbon disulfide can generate dithiocarbamate (B8719985) salts in situ, which can then be treated with a desulfurizing agent to yield isothiocyanates, key intermediates in thiosemicarbazide synthesis. organic-chemistry.org

A less direct but viable approach involves the condensation of a carbohydrazide (B1668358) with an isothiocyanate. For instance, a carbohydrazide can be reacted with an appropriate isothiocyanate under reflux in a solvent like ethanol to yield 1,4-disubstituted thiosemicarbazides. mdpi.com While this method introduces a substituent at the 1-position, it highlights the versatility of isothiocyanates in building the thiosemicarbazide backbone.

The table below summarizes the key reactants for the primary synthetic route to this compound.

| Reactant 1 | Reactant 2 | Product |

| 2,4-Difluorobenzyl isothiocyanate | Hydrazine hydrate | This compound |

Optimization Strategies for Yield and Purity in the Synthesis of this compound

Optimizing the synthesis of this compound is crucial for improving reaction efficiency and ensuring the high purity of the final product. Several parameters can be adjusted to achieve these goals, including reaction time, temperature, solvent, and the use of catalysts.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. wisdomlib.orgnih.govasianpubs.orgnih.govscispace.com The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields compared to conventional heating methods. wisdomlib.orgnih.gov For the synthesis of thiosemicarbazide derivatives, microwave heating can be applied to the reaction of an isothiocyanate with a hydrazide, leading to rapid and efficient product formation. wisdomlib.org

Solvent selection is another critical factor. While ethanol is a common solvent for thiosemicarbazide synthesis, exploring other solvents or solvent-free conditions can enhance yield and purity. mdpi.comresearchgate.net For instance, in some cases, using dimethylformamide (DMF) as a solvent has been shown to improve the efficiency of thiosemicarbazone synthesis, a derivative of thiosemicarbazides. mdpi.com

The stoichiometry of the reactants can also be optimized. Using a slight excess of one reactant, typically the more volatile or less expensive one, can help drive the reaction to completion. Post-synthesis purification methods, such as recrystallization from an appropriate solvent like ethanol, are essential for obtaining a product of high purity. nih.gov

The following table outlines potential optimization strategies for the synthesis of this compound.

| Parameter | Conventional Method | Optimized Approach | Benefit |

| Heating | Reflux for several hours | Microwave irradiation (e.g., 2-4 minutes) | Reduced reaction time, potentially higher yield wisdomlib.org |

| Solvent | Ethanol | Solvent-free or alternative solvents (e.g., water, DMF) | Greener process, potentially improved yield mdpi.comresearchgate.net |

| Purification | Standard recrystallization | Optimized recrystallization solvent system | Higher purity of the final product |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound can be made more sustainable by adopting several green strategies.

One of the primary goals of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and its use in the synthesis of thiosemicarbazone derivatives has been reported. researchgate.net Similarly, conducting reactions in aqueous media or using ethanol, which is a bio-based solvent, aligns with green chemistry principles. researchgate.netnih.gov

Solvent-free synthesis, where the reaction is carried out by grinding the solid reactants together, is another excellent green approach. researchgate.netnih.gov This method eliminates the need for solvents, reducing waste and simplifying the work-up procedure. The synthesis of thiosemicarbazone complexes has been successfully achieved using this technique. researchgate.net

Microwave-assisted synthesis, as mentioned in the optimization section, is also considered a green technique due to its energy efficiency and reduced reaction times. wisdomlib.orgnih.gov One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, further contributes to a greener process by reducing solvent use and waste generation. google.com The synthesis of various heterocyclic compounds from thiosemicarbazide derivatives has been achieved through one-pot methodologies. google.com

| Green Chemistry Principle | Application in Synthesis |

| Use of Safer Solvents | Utilizing water or ethanol as the reaction medium. researchgate.netnih.gov |

| Solvent-Free Reactions | Grinding solid reactants together without a solvent. researchgate.net |

| Energy Efficiency | Employing microwave irradiation to reduce reaction time and energy consumption. wisdomlib.orgnih.gov |

| Atom Economy | Designing one-pot syntheses to minimize waste. google.com |

Derivatization Approaches and Synthesis of Analogues Bearing the 2,4-Difluorobenzyl Thiosemicarbazide Moiety

The this compound scaffold is a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities. The thiosemicarbazide moiety contains several nucleophilic centers that can readily react with electrophiles to form new ring systems.

A common derivatization is the synthesis of 1,2,4-triazoles . This can be achieved by the cyclization of 4-substituted thiosemicarbazides in the presence of a base, such as sodium hydroxide (B78521) or ammonia. mdpi.comfarmaciajournal.com The reaction typically involves refluxing the thiosemicarbazide in an alkaline solution, followed by acidification to yield the corresponding 1,2,4-triazole-3-thiol.

Another important class of derivatives is the 1,3,4-thiadiazoles . These can be synthesized from thiosemicarbazides through various methods, including cyclization reactions with reagents like carbon disulfide or by oxidative cyclization. nih.govwisdomlib.orgsbq.org.br For example, reacting a thiosemicarbazide with carbon disulfide in the presence of potassium hydroxide can lead to the formation of a 5-substituted-amino-1,3,4-thiadiazole-2-thiol. nih.gov The synthesis of 2-amino-1,3,4-thiadiazoles can also be achieved through the cyclization of thiosemicarbazones. wisdomlib.org

Furthermore, the reaction of this compound with α-haloketones can lead to the formation of thiazole (B1198619) derivatives, following the well-known Hantzsch thiazole synthesis. researchgate.net

The table below provides an overview of potential derivatization reactions.

| Starting Material | Reagent(s) | Product Class |

| This compound | Base (e.g., NaOH, NH₃) | 1,2,4-Triazoles mdpi.comfarmaciajournal.com |

| This compound | Carbon disulfide, Base | 1,3,4-Thiadiazoles nih.govsbq.org.br |

| This compound | α-Haloketone | Thiazoles researchgate.net |

Advanced Spectroscopic and Crystallographic Elucidation of 4 2,4 Difluorobenzyl Thiosemicarbazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation of 4-(2,4-Difluorobenzyl)thiosemicarbazide

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. For this compound, characteristic signals are expected for the protons of the thiosemicarbazide (B42300) moiety and the 2,4-difluorobenzyl group. The thioamide proton (N⁴-H) typically appears as a singlet or triplet in the downfield region. The hydrazine (B178648) protons (N¹H₂) and the adjacent N²H proton also produce distinct signals, which can be confirmed by D₂O exchange. The methylene (B1212753) protons (-CH₂-) of the benzyl (B1604629) group are expected to appear as a doublet due to coupling with the adjacent N⁴-H proton, with a chemical shift around 4.8 ppm, as seen in analogous N-benzyl thiosemicarbazone structures. nih.gov The aromatic protons of the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The most downfield signal is typically the thiocarbonyl carbon (C=S), often appearing in the range of 177-180 ppm. nih.gov The methylene carbon (-CH₂) of the benzyl group would be expected in the upfield region. The aromatic carbons of the difluorobenzyl ring will show characteristic shifts, with the carbons directly bonded to fluorine atoms exhibiting large C-F coupling constants, which is a key diagnostic feature.

Detailed spectral assignments for thiosemicarbazide derivatives are well-documented and provide a strong basis for the structural confirmation of the title compound. nih.govnih.govorientjchem.org

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| C=S | - | ~178 - 182 |

| Aromatic CH | ~6.9 - 7.5 | ~104 - 134 |

| Aromatic C-F | - | ~158 - 164 (with JCF) |

| Aromatic C-CH₂ | - | ~122 - 128 |

| -CH₂- | ~4.8 (d) | ~45 - 50 |

| N¹H₂ | ~4.5 (s, br) | - |

| N²H | ~8.0 - 8.5 (s, br) | - |

| N⁴H | ~9.0 - 9.5 (t) | - |

| Note: Chemical shifts are estimations based on analogous structures reported in the literature. nih.govnih.govresearchgate.net d=doublet, t=triplet, s=singlet, br=broad. |

Infrared (IR), Mass Spectrometric (MS), and UV-Visible (UV-Vis) Characterization of this compound

A combination of IR, MS, and UV-Vis spectroscopy provides complementary information regarding the functional groups, molecular weight, and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the N-H stretching vibrations of the amine (NH₂) and secondary amide (NH) groups are expected to appear as distinct bands in the 3100-3400 cm⁻¹ region. orientjchem.orgresearchgate.net The C-H stretching vibrations of the aromatic ring and the methylene bridge will be observed around 2900-3100 cm⁻¹. A crucial band is the C=S (thione) stretching vibration, which typically appears in the 1200-1300 cm⁻¹ and/or 800-850 cm⁻¹ regions. nih.gov Strong absorptions corresponding to C-F stretching in the difluorobenzyl group are expected in the fingerprint region, typically around 1100-1250 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, thereby confirming the molecular weight and offering insights into the structure. Using techniques like High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), the exact mass of the [M+H]⁺ or [M+Na]⁺ ion can be determined with high accuracy, confirming the elemental composition. nih.gov The fragmentation pattern would likely involve the cleavage of the benzyl group and fragmentation of the thiosemicarbazide core, which helps in structural verification. spectrabase.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. Thiosemicarbazides and their derivatives typically exhibit absorption bands in the UV region. researchgate.net Two main absorption bands are expected for this compound. The first, at a shorter wavelength (around 200-250 nm), can be attributed to the π→π* transitions within the aromatic ring. A second, weaker band at a longer wavelength (around 280-320 nm) is characteristic of the n→π* transition associated with the thiocarbonyl (C=S) chromophore. nih.govresearchgate.net

Table 2: Summary of Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Observation |

| IR (KBr, cm⁻¹) | ν(N-H) | 3100 - 3400 |

| ν(C-H) aromatic/aliphatic | 2900 - 3100 | |

| ν(C=S) | 800 - 850, 1200 - 1300 | |

| ν(C-F) | 1100 - 1250 | |

| MS (ESI) | Molecular Ion | [M+H]⁺ corresponding to C₈H₁₀F₂N₃S |

| UV-Vis (Ethanol) | λmax (π→π) | ~200 - 250 nm |

| λmax (n→π) | ~280 - 320 nm | |

| Note: Values are based on characteristic frequencies and transitions reported for analogous thiosemicarbazide and thiosemicarbazone structures. nih.govnih.govresearchgate.netresearchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound and its Analogues

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. For this compound and its analogues, this technique can elucidate the absolute stereochemistry and preferred conformation.

Studies on related thiosemicarbazide derivatives show that the thiosemicarbazide backbone is generally planar or near-planar. nih.gov The conformation is often stabilized by intramolecular hydrogen bonds. In the solid state, extensive intermolecular hydrogen bonding is a common feature, typically involving the N-H protons and the sulfur atom of the thione group, leading to the formation of complex supramolecular architectures like dimers or extended chains. The C=S bond length is typically around 1.68-1.71 Å, and the C-N bond lengths within the thiourea (B124793) fragment reflect partial double bond character. The orientation of the 2,4-difluorobenzyl group relative to the thiosemicarbazide core is a key conformational feature that can be precisely determined.

Table 3: Typical Crystallographic Parameters for Thiosemicarbazide Analogues

| Parameter | Typical Value/Observation |

| Crystal System | Monoclinic, Orthorhombic |

| Space Group | P2₁/c, Pbca (examples) |

| Bond Length C=S (Å) | 1.68 - 1.71 |

| Bond Length C-N (Å) | 1.32 - 1.38 |

| Intermolecular Interactions | N-H···S hydrogen bonds |

| N-H···N hydrogen bonds | |

| π-π stacking | |

| Note: Data compiled from crystallographic studies of related thiosemicarbazide and thiosemicarbazone structures. nih.gov |

Vibrational Spectroscopy and Electronic Absorption Properties of this compound

Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a detailed probe into the molecular vibrations. While IR spectroscopy measures changes in the dipole moment, Raman spectroscopy detects changes in polarizability, providing complementary information. For this compound, the symmetric C=S stretching vibration, which may be weak in the IR spectrum, is often strong and easily identifiable in the Raman spectrum. nih.gov

The electronic absorption properties, studied by UV-Vis spectroscopy, are influenced by the molecular structure and solvent polarity. The π→π* and n→π* transitions are the primary electronic events observed. researchgate.net The positions and intensities of these absorption maxima provide insight into the electronic structure of the molecule. Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to model these electronic transitions and correlate them with the experimental spectra, allowing for the assignment of transitions to specific molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). lew.ro The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter related to the molecule's reactivity and electronic properties. researchgate.net

Computational and Theoretical Investigations of 4 2,4 Difluorobenzyl Thiosemicarbazide

Quantum Chemical Calculations (DFT) on the Electronic Structure and Reactivity of 4-(2,4-Difluorobenzyl)thiosemicarbazide

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. For thiosemicarbazide (B42300) derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-311G, 6-311++G(d,p)), are employed to determine their electronic structure and reactivity. researchgate.netnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy indicates a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov These frontier molecular orbitals are central to predicting how a molecule will interact with other species. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP) analysis is another vital tool derived from DFT calculations. MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nih.gov This information is invaluable for predicting sites of interaction for hydrogen bonding and other non-covalent interactions with biological receptors. nih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), are also calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity and are frequently used in structure-activity relationship studies. nih.gov For instance, studies on various thiosemicarbazide derivatives have shown that these quantum chemical parameters can be correlated with their observed biological activities, such as antioxidant or antimicrobial effects. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for a Thiosemicarbazide Analogue

| Parameter | Description | Typical Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.99 | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.20 | researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.79 | researchgate.netnih.gov |

| Electronegativity (χ) | Tendency to attract electrons | 4.095 | nih.gov |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.895 | nih.gov |

| Global Softness (S) | Reciprocal of hardness, indicates reactivity | 0.528 | nih.gov |

Note: Values are illustrative and taken from studies on analogous thiosemicarbazone and thiosemicarbazide structures.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of thiosemicarbazide analogues is performed to identify the most stable, low-energy conformations. These studies often combine experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with theoretical calculations. researchgate.netnih.govmdpi.com

Computational methods, particularly DFT, are used to perform Potential Energy Surface (PES) scans. researchgate.net By systematically rotating specific dihedral angles within the molecule (e.g., around the bonds of the thiosemicarbazide backbone), researchers can map the energy landscape and identify conformational isomers (conformers) and the energy barriers for converting between them. rsc.orgmdpi.com For thiosemicarbazones, this is crucial for determining the relative stability of E/Z isomers around the imine bond. researchgate.netmdpi.com

Studies on related structures have shown that the geometry, particularly at the N4-terminus of the thiosemicarbazide skeleton, can significantly influence antibacterial activity. biorxiv.org The presence of bulky or electronegative substituents, such as the 2,4-difluorobenzyl group, is expected to have a substantial impact on the molecule's preferred conformation. For example, in a study of 2,6-difluorobenzamide, the fluorine atoms were found to induce a non-planar conformation, which was suggested to be important for its biological activity. biorxiv.org

Molecular Dynamics (MD) simulations provide further insights into the dynamic behavior of these molecules over time. By simulating the motion of atoms and bonds, MD can reveal how the molecule behaves in a biological environment, such as in solution or when approaching a protein binding site. nih.gov These simulations help to understand the stability of different conformations and their accessibility under physiological conditions.

Molecular Docking Studies of this compound with Specific Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein or enzyme. mdpi.comnih.gov For thiosemicarbazide analogues, docking studies are essential for hypothesizing their mechanism of action and identifying potential biological targets. nih.govnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding free energy. nih.govnih.gov Lower binding energy values suggest a more stable and favorable interaction. nih.gov Analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. mdpi.com

Thiosemicarbazone and thiosemicarbazide derivatives have been docked against a wide array of biological targets, reflecting their broad spectrum of activities. These targets include:

Urease: For the development of inhibitors to treat infections caused by Helicobacter pylori. researchgate.netnih.gov

Bacterial Enzymes: Such as DNA gyrase and topoisomerase IV, in the search for new antibacterial agents. mdpi.com

Cancer-related Proteins: Including various kinases and histone deacetylases (HDACs), to explore their anticancer potential. mdpi.commdpi.com

Viral Proteases: To identify inhibitors of viral replication. nih.gov

Although no specific docking studies for this compound have been reported, research on fluorinated analogues suggests that the fluorine atoms can participate in crucial interactions, such as hydrogen bonding and halogen bonding, which can enhance binding affinity. researchgate.net

Table 2: Representative Binding Affinities of Thiosemicarbazone Analogues with Biological Targets

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| Thiosemicarbazone-indole hybrid | α-Glucosidase | -8.0 to -9.5 | Hydrogen bonds, Van der Waals | |

| Thiazolidinedione-thiosemicarbazone | HDAC4, HDAC8, PPARγ | -7.5 to -9.0 | Hydrogen bonds, Hydrophobic | mdpi.com |

Note: Data is illustrative and sourced from studies on various thiosemicarbazide analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For thiosemicarbazide analogues, QSAR studies are instrumental in understanding which molecular properties (descriptors) are key to their therapeutic effects and in predicting the activity of new, unsynthesized compounds. nih.gov

A typical QSAR study involves several steps:

Data Set Collection: A series of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., volume, surface area) and can also include quantum chemical descriptors from DFT. nih.govnih.gov

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to build a model that correlates a subset of descriptors with the biological activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation methods. nih.gov

For thiosemicarbazone and thiosemicarbazide derivatives, QSAR models have been developed for various activities, including antitubercular, antifungal, and anticancer effects. nih.govnih.govnih.gov These models often reveal the importance of descriptors related to molecular volume, electronegativity, and specific structural features for biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the 3D steric and electrostatic fields around the molecules, providing a visual map of where structural modifications might enhance activity. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Applications for this compound and its Related Structures

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to bind to a specific biological target. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

A pharmacophore model can be generated in two ways:

Ligand-based: By aligning a set of active molecules and extracting their common chemical features. rsc.orgnih.gov

Structure-based: By analyzing the interaction points between a ligand and its protein target in a known 3D structure. nih.govnih.gov

Once a validated pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening. nih.govnih.gov This allows for the efficient identification of new molecules from vast libraries that possess the required pharmacophoric features and are therefore likely to be active against the target of interest. nih.gov This approach is significantly faster and more cost-effective than high-throughput experimental screening.

For thiosemicarbazide and thiosemicarbazone derivatives, pharmacophore modeling has been successfully used to identify novel inhibitors for targets like DNA gyrase and various cancer-related proteins. nih.govnih.gov The models help to distill the key structural requirements for activity, guiding the design of new analogues with improved potency and selectivity. While no specific pharmacophore model for this compound exists in the literature, the general pharmacophore for this class of compounds often includes the thiourea (B124793) moiety (as a hydrogen bond donor/acceptor) and aromatic features from the substituted benzyl (B1604629) ring. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information on the coordination chemistry, synthesis, characterization, theoretical studies, or applications of metal complexes formed directly with the compound This compound .

Thiosemicarbazides, such as the one specified, are typically precursors that react with aldehydes or ketones to form thiosemicarbazone ligands. It is these thiosemicarbazone derivatives that are widely studied for their ability to form stable complexes with a variety of metal ions.

The provided outline requests detailed research findings, data tables, and specific analyses (spectroscopic, theoretical) for the metal complexes of this compound. Unfortunately, without published research on this specific compound's coordination behavior, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the request.

General information on the coordination chemistry of thiosemicarbazones with structurally similar components (e.g., fluorinated aromatic rings) exists, but discussing these would violate the instruction to focus solely on this compound. Therefore, the requested article cannot be generated at this time.

Mechanistic Insights into the Biological Activities of 4 2,4 Difluorobenzyl Thiosemicarbazide

Investigations into the Antimicrobial Mechanisms of 4-(2,4-Difluorobenzyl)thiosemicarbazide

Thiosemicarbazides represent a class of compounds with a broad spectrum of antimicrobial activity. nih.gov Their efficacy stems from the ability to interfere with essential life processes in bacteria, fungi, and viruses through various mechanisms of action. The introduction of fluorine atoms into the molecular structure, as seen in this compound, is a common strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability. nih.gov

Antibacterial Activity: Elucidation of Target Pathways (e.g., DNA Gyrase, Topoisomerase IV, Cell Wall Integrity)

The antibacterial action of thiosemicarbazide (B42300) derivatives is often attributed to their ability to inhibit bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are critical for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. nih.govnih.gov

DNA Gyrase and Topoisomerase IV Inhibition: DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication. nih.govyoutube.com Topoisomerase IV, with its ParC and ParE subunits, is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing for cell division. nih.govyoutube.comwikipedia.org Both enzymes are vital for bacterial viability, making them excellent targets for antibacterial agents. researchgate.netnih.gov Thiosemicarbazide derivatives have been identified as inhibitors of these enzymes. nih.gov Some of these compounds function by targeting the ATPase activity associated with the GyrB and ParE subunits, which is necessary for the enzyme's catalytic cycle. nih.gov By inhibiting these enzymes, the compounds disrupt DNA synthesis and chromosome segregation, ultimately leading to bacterial cell death. youtube.com The potential for dual-targeting of both enzymes is a significant advantage, as it may slow the development of bacterial resistance. nih.gov

Cell Wall Integrity: Beyond topoisomerases, the integrity of the bacterial cell wall is another potential target. The cell wall, a structure composed of peptidoglycan, is essential for protecting the bacterium from osmotic stress and maintaining its shape. nih.gov Research has identified some thiosemicarbazide derivatives as inhibitors of D-alanyl-D-alanine ligase (Ddl), an enzyme crucial for the synthesis of peptidoglycan precursors. nih.gov Inhibition of this enzyme weakens the cell wall, compromising bacterial integrity and leading to lysis. nih.govnih.gov

| Bacterial Target | Mechanism of Inhibition | Consequence for Bacterium |

|---|---|---|

| DNA Gyrase (Type IIA Topoisomerase) | Inhibition of ATPase activity of the GyrB subunit; stabilization of the enzyme-DNA cleavage complex. nih.govnih.gov | Prevents DNA replication and transcription by inhibiting the removal of positive supercoils. nih.govyoutube.com |

| Topoisomerase IV (Type IIA Topoisomerase) | Inhibition of ATPase activity of the ParE subunit. nih.gov | Blocks the separation of interlinked daughter chromosomes following replication, halting cell division. youtube.comwikipedia.org |

| D-alanyl-D-alanine ligase (Ddl) | Allosteric inhibition, preventing the formation of a crucial precursor for peptidoglycan. nih.gov | Disrupts cell wall biosynthesis, leading to a loss of structural integrity and cell lysis. nih.govnih.gov |

Antifungal Activity: Mechanistic Analysis of Fungal Cell Component Disruption (e.g., Ergosterol Biosynthesis, Membrane Permeability)

The antifungal properties of thiosemicarbazide derivatives are linked to the disruption of components unique and essential to fungal cells, particularly the cell membrane.

Ergosterol Biosynthesis: Ergosterol is the primary sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells. frontiersin.orgnih.gov It is vital for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. frontiersin.orgresearchgate.net The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. frontiersin.orgcreative-biolabs.com Molecular modeling studies have indicated that 4-arylthiosemicarbazides can dock into the active site of sterol 14α-demethylase (CYP51), a key enzyme in this pathway. nih.govnih.govresearchgate.net Inhibition of this enzyme disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and compromising the structural integrity of the fungal membrane. nih.govmdpi.com

Membrane Permeability: The depletion of ergosterol and the accumulation of abnormal sterols increase the permeability of the fungal cell membrane. researchgate.netnih.gov This disruption leads to the leakage of essential intracellular contents and an inability to maintain normal cellular homeostasis, ultimately resulting in fungal cell death. nih.gov Additionally, molecular docking studies have suggested that N-myristoyltransferase (NMT), an enzyme involved in protein modification and localization, could be another potential target for thiosemicarbazide derivatives, further contributing to their antifungal effect. nih.govnih.gov

| Fungal Target/Process | Mechanism of Disruption | Consequence for Fungus |

|---|---|---|

| Ergosterol Biosynthesis (e.g., CYP51 enzyme) | Inhibition of key enzymes like sterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol. nih.govnih.gov | Depletion of ergosterol and accumulation of toxic sterol intermediates. nih.govmdpi.com |

| Membrane Permeability | Altered lipid composition due to ergosterol depletion, leading to a less stable membrane structure. researchgate.netnih.gov | Increased permeability, leakage of cytoplasmic contents, and eventual cell lysis. nih.gov |

| N-myristoyltransferase (NMT) | Potential inhibition of the enzyme, preventing the myristoylation of essential proteins. nih.govnih.gov | Disruption of protein function and cellular signaling pathways. nih.gov |

Antiviral Activity: Exploration of Replication Cycle Interference and Enzyme Inhibition

Thiosemicarbazones, a class of compounds closely related to thiosemicarbazides, are known to possess antiviral properties against a range of viruses. researchgate.netnih.gov Their mechanism of action often involves targeting crucial viral enzymes, thereby interfering with the viral replication cycle. One of the primary targets is the viral protease. For instance, studies have shown that thiosemicarbazone derivatives can inhibit the 3-Chymotrypsin-like Protease (3CLpro) of the SARS-CoV-2 virus. researchgate.net This protease is essential for cleaving viral polyproteins into functional proteins required for viral RNA replication. researchgate.net By inhibiting this enzyme, these compounds effectively halt the replication process. Another reported mechanism is the inhibition of mRNA synthesis, which was observed with the early antiviral drug Metisazone against orthopoxviruses. researchgate.net

Exploration of the Anticancer Mechanisms of this compound in Cancer Cell Lines

Thiosemicarbazides and their derivatives have emerged as promising anticancer agents due to their ability to selectively target processes that are dysregulated in cancer cells, such as uncontrolled proliferation and evasion of cell death. nih.govnih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms by this compound

A primary mechanism for the anticancer activity of thiosemicarbazide derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis: Studies on fluorinated thiosemicarbazone derivatives have shown they can markedly induce apoptosis in cancer cells. nih.gov This is often achieved through the ROS-mediated mitochondria-dependent pathway. nih.gov Key events in this pathway include a decrease in the mitochondrial membrane potential, a reduction in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and a significant increase in the expression of p53, cleaved-caspase 3, and cleaved-PARP. nih.gov The activation of caspase-3 is a critical step that executes the apoptotic program.

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov This is often mediated by modulating the expression of key cell cycle regulatory proteins. For example, treatment with thiosemicarbazide derivatives has been shown to upregulate the expression of p21 (CDKN1A), a potent inhibitor of cyclin-dependent kinases (CDKs), and downregulate cyclin D, which is essential for the G1 to S phase transition. nih.govnih.gov This combined action effectively blocks cells in the G0/G1 or S phase of the cell cycle, inhibiting their division. nih.govnih.gov

| Cellular Process | Key Protein Modulated | Effect of Modulation by Thiosemicarbazides |

|---|---|---|

| Apoptosis | Bcl-2/Bax Ratio | Decreased, promoting the release of mitochondrial cytochrome c. nih.gov |

| p53 | Increased expression, promoting apoptosis. nih.govnih.gov | |

| Caspase-3 | Cleaved and activated, executing the final stages of apoptosis. nih.gov | |

| Cell Cycle Arrest | p21 (CDKN1A) | Upregulated, inhibiting cyclin-dependent kinases. nih.gov |

| Cyclin D | Downregulated, preventing progression from G1 to S phase. nih.govnih.gov |

Modulation of Signal Transduction Pathways and Enzyme Targets in Cancer (e.g., Ribonucleotide Reductase, VEGFR2, Topoisomerase II)

The anticancer effects of this compound and related compounds are also mediated by their interaction with specific enzymes that are crucial for cancer cell growth and survival.

Ribonucleotide Reductase (RR): RR is an essential enzyme that catalyzes the rate-limiting step in the synthesis of deoxyribonucleoside diphosphates (dNTPs), the building blocks for DNA synthesis and repair. nih.gov The expression of RR is elevated during the S-phase of the cell cycle, making it an attractive target in rapidly proliferating cancer cells. nih.gov Thiosemicarbazone derivatives are well-known inhibitors of RR. nih.govnih.gov By inhibiting this enzyme, they deplete the pool of dNTPs, which impedes DNA replication and triggers cell cycle arrest and apoptosis. nih.gov

Topoisomerase II: Human DNA topoisomerase II is another critical enzyme involved in DNA replication, transcription, and chromosome segregation. nih.gov It functions by creating transient double-strand breaks in DNA to manage its topology. biomedpharmajournal.org Many thiosemicarbazide derivatives have been identified as potent inhibitors of human topoisomerase IIα, the isoform crucial for cell proliferation. nih.govnih.govsciforum.netmdpi.com These compounds can act as "topoisomerase poisons" by stabilizing the covalent complex between the enzyme and DNA, which leads to permanent DNA strand breaks and cell death. nih.govsciforum.net Molecular docking studies have confirmed that these derivatives can interact strongly with the active site of topoisomerase IIα. mdpi.comresearchgate.net

| Enzyme Target | Role in Cancer Cells | Effect of Inhibition by Thiosemicarbazides |

|---|---|---|

| Ribonucleotide Reductase (RR) | Catalyzes the synthesis of dNTPs, the building blocks for DNA replication and repair. nih.govnih.gov | Depletion of the dNTP pool, leading to inhibition of DNA synthesis and cell cycle arrest. nih.gov |

| Topoisomerase IIα | Resolves DNA tangles and supercoils during DNA replication and chromosome segregation. nih.govbiomedpharmajournal.org | Stabilization of the DNA-enzyme cleavage complex, causing irreversible DNA double-strand breaks and inducing apoptosis. biomedpharmajournal.orgsciforum.net |

| VEGFR2 | A key receptor tyrosine kinase in the signaling pathway that promotes angiogenesis (new blood vessel formation). | While not directly documented for this specific compound, inhibition of angiogenesis is a known anticancer strategy. |

Interaction with DNA/RNA and Oxidative Stress Induction in Anticancer Activity

The anticancer potential of thiosemicarbazide derivatives is often linked to their ability to disrupt the cellular redox homeostasis in tumor cells. nih.gov Cancer cells typically exhibit higher basal levels of reactive oxygen species (ROS) compared to normal cells, making them more vulnerable to agents that induce further oxidative stress. nih.gov Thiosemicarbazones, a closely related class of compounds, have been shown to be effective at generating ROS and deregulating the antioxidative potential of a cell. oncotarget.com This disruption of the oxidative equilibrium can trigger pathways involved in cell death. nih.gov

The induction of substantial oxidative stress can lead to the collapse of the cell's protective mechanisms. nih.gov For instance, studies on some thiosemicarbazones have shown a downregulation of antioxidant enzymes like manganese superoxide dismutase (MnSOD) and catalase (CAT) following an initial increase, suggesting an overwhelmed antioxidant system. nih.gov This surge in ROS levels is a critical factor in the induction of apoptosis, or programmed cell death. oncotarget.com A novel fluorinated thiosemicarbazone derivative, 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide, was found to induce apoptosis in A549 lung cancer cells by increasing ROS content, which in turn decreased the mitochondrial membrane potential, activating a mitochondria-dependent signaling pathway. nih.gov

In addition to inducing oxidative stress, some thiosemicarbazide derivatives may exert their anticancer effects through direct interaction with genetic material. Research on 2,4-dichlorophenoxyacetic thiosemicarbazides indicated they could generate DNA damage. mdpi.com Furthermore, the intercalating properties of some thiosemicarbazones suggest an ability to cleave DNA strands and potentially poison related enzymes through the formation of ROS. nih.govoncotarget.com This dual mechanism, involving both oxidative stress and potential DNA interaction, highlights a multifaceted approach by which these compounds can inhibit cancer cell proliferation. oncotarget.comnih.govmdpi.com

Antioxidant and Anti-inflammatory Mechanisms of this compound

The antioxidant mechanism of thiosemicarbazones involves the effective neutralization of free radicals. nih.govmdpi.com Their structural flexibility allows them to adapt for optimal interaction with both biological targets and free radicals. mdpi.com Studies on various thiosemicarbazone derivatives have demonstrated significant antioxidant activity. For instance, some N-(tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones showed good radical scavenging activity on DPPH and were also found to cause a significant elevation in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. nih.gov

The anti-inflammatory effects of this class of compounds are often linked to their ability to inhibit key enzymes in the inflammatory pathway. wisdomlib.org A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Research on novel indole-based thiosemicarbazones revealed that several derivatives were potent inhibitors of lymphocyte proliferation and could suppress the production of pro-inflammatory mediators like TNF-α and nitric oxide (NO). nih.govresearchgate.net Notably, some of these compounds exhibited high selectivity for inhibiting the COX-2 isoform over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs, as COX-1 is involved in maintaining normal physiological functions, and its inhibition is associated with gastrointestinal side effects. wisdomlib.org

Advanced Applications and Future Directions in 4 2,4 Difluorobenzyl Thiosemicarbazide Research

Integration of 4-(2,4-Difluorobenzyl)thiosemicarbazide in Multi-Targeted Drug Discovery Strategies

The complexity of multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases necessitates the development of therapeutics that can modulate multiple biological targets simultaneously. The inherent structural features of the thiosemicarbazide (B42300) scaffold make it an ideal platform for designing multi-target-directed ligands (MTDLs). nih.govgriffith.edu.aumdpi.com

Derivatives of thiosemicarbazide have demonstrated the ability to act on several targets, including enzymes, signaling proteins, and metal ions involved in disease pathology. For instance, certain novel thiosemicarbazide derivatives have been identified as dual inhibitors of α-glucosidase and bacterial growth, while also showing antiproliferative activity. nih.govresearchgate.net The core structure allows for chemical modifications at multiple positions, enabling the tuning of its activity profile against a desired set of targets.

The integration of the 4-(2,4-Difluorobenzyl) group is a strategic design choice for MTDLs. This moiety can engage in specific interactions, including hydrogen bonding and halogen bonding, with amino acid residues in the binding sites of target proteins. In the context of Alzheimer's disease, for example, thiosemicarbazones have been designed to target acetylcholinesterase, metal dys-homeostasis, and amyloid-β aggregation. nih.govgriffith.edu.au The 2,4-difluorobenzyl component of this compound could be crucial for optimizing interactions within the active site of enzymes like acetylcholinesterase or for modulating the chelation of metal ions like copper and iron.

Future strategies will likely involve creating hybrid molecules that combine the this compound core with other pharmacophores to generate synergistic effects. This approach could yield novel compounds with enhanced efficacy and a reduced likelihood of drug resistance.

| Derivative Class | Targeted Activities | Potential Disease Application |

| Thiosemicarbazide-Nitrophenyl Hybrids | α-Glucosidase Inhibition, Antibacterial, Antiproliferative | Diabetes, Bacterial Infections, Cancer |

| Thiosemicarbazone-Piperidine Hybrids | Acetylcholinesterase Inhibition, Iron Chelation, Autophagy Induction | Alzheimer's Disease |

| Thiosemicarbazide-Triazole Derivatives | Anthelmintic, Antibacterial | Parasitic Infections, Bacterial Infections |

Potential as Chemical Probes for Biological Pathway Elucidation and Mechanistic Studies

Chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. A well-designed probe should be potent, selective, and possess a mechanism of action that is well-understood. This compound and its derivatives hold significant promise in this area.

A closely related compound, 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide, has been synthesized and investigated for its antitumor properties. nih.gov Studies on this molecule revealed that it induces apoptosis in lung cancer cells through a pathway mediated by reactive oxygen species (ROS) and mitochondria. nih.gov This research demonstrates how a specific fluorinated thiosemicarbazone can be used to probe the intricate mechanisms of programmed cell death. By extension, this compound could be used to investigate similar or different cellular processes.

Furthermore, the thiosemicarbazide structure can be readily modified to incorporate reporter tags, such as fluorescent moieties or biotin, without losing its biological activity. This would allow for the visualization and tracking of its interactions with cellular components, helping to identify its direct binding partners and elucidate its mechanism of action. The 2,4-difluorobenzyl group would serve as the key structural element for ensuring target engagement, while the reporter tag would enable detection and analysis. Such probes would be invaluable for studying enzyme function, protein-protein interactions, and other fundamental biological processes.

Future Innovations in the Synthesis and Derivatization of this compound

The classical synthesis of thiosemicarbazides involves the reaction of a corresponding hydrazide with an appropriate isothiocyanate. mdpi.comnih.govnih.gov While effective, future research will focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Key areas for innovation include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as ethanol (B145695) or water, and the reduction of reaction times through methods like microwave-assisted synthesis will be prioritized. mdpi.com

Combinatorial Synthesis: The development of solid-phase or solution-phase combinatorial techniques will enable the rapid generation of large libraries of this compound derivatives. These libraries are crucial for high-throughput screening campaigns to identify compounds with novel biological activities.

Catalytic Methods: Exploring novel catalysts could lead to more efficient and selective syntheses, potentially reducing the need for protecting groups and minimizing waste.

Structural Diversification: Future derivatization efforts will focus on modifying various parts of the molecule. This includes creating a range of thiosemicarbazones by reacting this compound with diverse aldehydes and ketones, as well as cyclizing the thiosemicarbazide core to form heterocyclic systems like 1,2,4-triazoles and 1,3,4-thiadiazoles, which are known to possess a wide array of pharmacological properties. mdpi.comderpharmachemica.com

| Synthesis Method | Key Advantages |

| Conventional Reflux in Ethanol | Simple, well-established procedure. mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields. |

| Solid-Phase Synthesis | Facilitates purification and library generation. |

| Multi-component Reactions | Increases synthetic efficiency by forming multiple bonds in a single step. |

Emerging Research Areas and Unexplored Therapeutic Potentials for the Compound (e.g., Antiparasitic, Anti-Alzheimer's)

While the thiosemicarbazide class is known for a variety of activities, including antibacterial and anticancer effects, several emerging areas hold particular promise for this compound. mdpi.com

Antiparasitic Potential: Parasitic infections remain a major global health challenge, and the rise of drug resistance necessitates the discovery of new therapeutic agents. nih.gov Thiosemicarbazide derivatives have shown significant activity against a range of parasites, including the protozoan Toxoplasma gondii. nih.gov Research has demonstrated that 4-arylthiosemicarbazides can inhibit the proliferation of T. gondii tachyzoites in vitro, potentially by disrupting the parasite's tyrosine metabolism. nih.gov Other studies have highlighted the anthelmintic (nematocidal) properties of novel thiosemicarbazide derivatives. mdpi.comnih.gov The presence of the difluorobenzyl group in this compound may enhance its lipophilicity and ability to penetrate parasitic cells, making it a highly promising candidate for development as a novel antiparasitic agent.

Q & A

Q. What are the standard synthetic routes for 4-(2,4-difluorobenzyl)thiosemicarbazide, and how can side reactions be mitigated?

The compound is typically synthesized via nucleophilic addition of hydrazine to substituted isothiocyanates. A common challenge is the formation of insoluble byproducts due to over-reaction (e.g., two moles of isothiocyanate reacting with one mole of hydrazine). To prevent this, protected hydrazine derivatives like t-butylcarbazate can be used, followed by acid deprotection to yield pure thiosemicarbazides . Alternative routes involve condensation reactions between aldehydes and thiosemicarbazides under reflux with acetic acid catalysis, as demonstrated in analogous thiosemicarbazide syntheses .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound post-synthesis?

Key techniques include:

- IR spectroscopy to confirm thioamide (–C=S) and imine (–N=CH–) functional groups.

- ¹H/¹³C NMR to resolve substituent environments (e.g., fluorobenzyl protons appear as distinct splitting patterns due to fluorine coupling) .

- X-ray crystallography to determine tautomeric forms and intermolecular interactions (e.g., hydrogen bonding, π-stacking). For example, thiosemicarbazides often crystallize in the 01 tautomeric form (carbonyl and thione groups) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Recrystallization using solvent systems like ethanol/water or chloroform/petroleum ether is effective. Column chromatography (silica gel, ethyl acetate/hexane gradients) may be required for structurally similar byproducts. Purity is validated via melting point analysis and TLC (Rf consistency) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound derivatives?

Electron-withdrawing groups (e.g., –F, –Cl) enhance DNA intercalation and cytotoxicity. For instance, 2,4-dichlorophenoxyacetyl derivatives showed selective toxicity against gastric cancer cells (IC50 values < 15 µM) by inducing DNA double-strand breaks and G2/M cell cycle arrest . Comparative SAR studies require systematic substitution at the benzyl and thiourea moieties, followed by in vitro assays (MTT, apoptosis/necrosis flow cytometry) .

Q. What computational methods are suitable for modeling the interaction of this compound with biological targets?

- Molecular docking (AutoDock Vina) to predict binding modes with enzymes like Mycobacterium tuberculosis glutamine synthetase (MtGS). Docking scores correlate with experimental MIC values (e.g., pyridine-substituted derivatives showed MICs of 7.81–31.25 µg/mL) .

- DFT calculations to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which inform reactivity and tautomer stability .

Q. How does tautomerism affect the physicochemical and pharmacological properties of this compound?

The equilibrium between thione (C=S) and thiol (C–SH) tautomers influences solubility and target binding. X-ray studies confirm the dominance of the 01 tautomer (carbonyl/thione) in crystalline phases, while ionization shifts equilibrium toward the 02 form (thiol/enol). Stability is assessed via UV-Vis spectroscopy and temperature-dependent NMR .

Q. What strategies are recommended for evaluating the selectivity and toxicity of this compound in preclinical studies?

- In vitro toxicity profiling : Compare IC50 values between cancer (e.g., MKN74 gastric) and normal (e.g., BJ fibroblast) cell lines using MTT assays .

- ADMET prediction : Use SwissADME/pkCSM platforms to estimate bioavailability, BBB permeability, and hepatotoxicity .

- DNA interaction assays : UV-Vis spectroscopy to detect hypochromism and intercalation strength .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.